molecular formula C16H23NO3 B11056610 Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-

Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-

Cat. No.: B11056610
M. Wt: 277.36 g/mol
InChI Key: QLMZAXJHMMUOFZ-UHFFFAOYSA-N
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Description

2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropylbenzoyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID typically involves the aroylation of cumene by phthalic anhydride under Friedel-Crafts reaction conditions . This reaction produces 2-(4-isopropylbenzoyl)benzoic acid, which is then further modified to obtain the desired compound. The reaction conditions often include the use of hydroxylamine hydrochloride in pyridine for cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize recyclable chiral auxiliaries and nickel complexes to achieve the desired stereochemistry and functional group compatibility .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include concentrated sulfuric acid for condensation reactions and hydroxylamine hydrochloride for cyclization . The reaction conditions are typically mild and environmentally benign, making them suitable for industrial applications.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and phthalides, which have significant pharmacological and industrial applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

3-methyl-2-[(4-propan-2-ylbenzoyl)amino]pentanoic acid

InChI

InChI=1S/C16H23NO3/c1-5-11(4)14(16(19)20)17-15(18)13-8-6-12(7-9-13)10(2)3/h6-11,14H,5H2,1-4H3,(H,17,18)(H,19,20)

InChI Key

QLMZAXJHMMUOFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

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